N-XantPhos Pd G3, 95%

Catalog No.
S3085610
CAS No.
1602922-03-1
M.F
C49H40N2O4P2PdS
M. Wt
921.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-XantPhos Pd G3, 95%

CAS Number

1602922-03-1

Product Name

N-XantPhos Pd G3, 95%

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C49H40N2O4P2PdS

Molecular Weight

921.3

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

RKPGNKWNXMCYQX-UHFFFAOYSA-M

SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

Catalyst Properties

  • Type: Palladium Buchwald G3 precatalyst []
  • Advantages:
    • Air, moisture, and thermally stable []
    • Highly soluble in many common organic solvents []
    • Long shelf life in solutions []

These properties make N-XantPhos Pd G3 a user-friendly and reliable catalyst for researchers.

Applications in Cross-coupling Reactions

N-XantPhos Pd G3 is a versatile catalyst effective in various cross-coupling reactions, including:

  • Negishi cross-coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc reagent (R₂Zn) []. N-XantPhos Pd G3 has been used in the synthesis of complex natural products like palmerolides.
  • Aminocarbonylation: This reaction introduces an amine (NR₂) and a carbonyl group (C=O) functionality to a molecule. N-XantPhos Pd G3 facilitates aminocarbonylation of heteroaryl bromides using carbon monoxide (CO) and triethylamine (Et₃N) [].
  • C-S bond formation: N-XantPhos Pd G3 can catalyze the coupling between polyglycosyl thiols (saccharide derivatives with a thiol group) and aglycon halides (molecules without a sugar unit) to form C-S bonds []. This reaction is useful for synthesizing glycosides, important biological molecules.

Dates

Modify: 2023-08-18

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